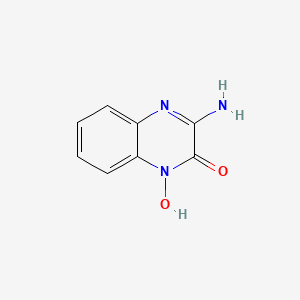
3-Amino-1-hydroxyquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-hydroxyquinoxalin-2(1H)-one is a heterocyclic compound that contains both amino and hydroxy functional groups attached to a quinoxaline ring. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-hydroxyquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-phenylenediamine with glyoxal or its derivatives in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including considerations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and other advanced manufacturing techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-hydroxyquinoxalin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: Both the amino and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions depend on the specific substituents being introduced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoxaline-2,3-dione, while reduction could produce a 3-aminoquinoxaline.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: May be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-hydroxyquinoxalin-2(1H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound without the amino and hydroxy groups.
2,3-Dihydroxyquinoxaline: Contains two hydroxy groups instead of one.
3-Aminoquinoxaline: Lacks the hydroxy group.
Uniqueness
3-Amino-1-hydroxyquinoxalin-2(1H)-one is unique due to the presence of both amino and hydroxy functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
90004-24-3 |
|---|---|
Fórmula molecular |
C8H7N3O2 |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
3-amino-1-hydroxyquinoxalin-2-one |
InChI |
InChI=1S/C8H7N3O2/c9-7-8(12)11(13)6-4-2-1-3-5(6)10-7/h1-4,13H,(H2,9,10) |
Clave InChI |
WFFASBNYHWYRPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=O)N2O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






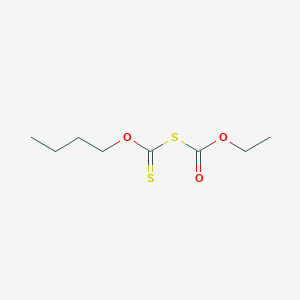

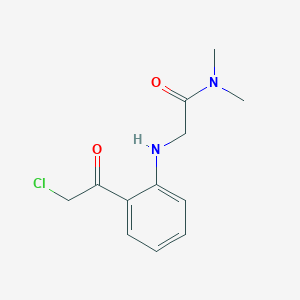
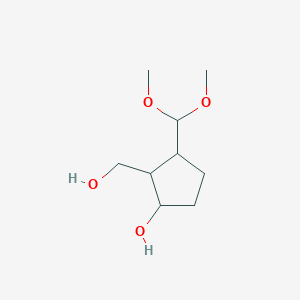
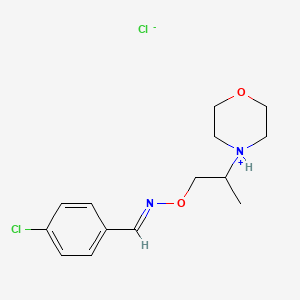
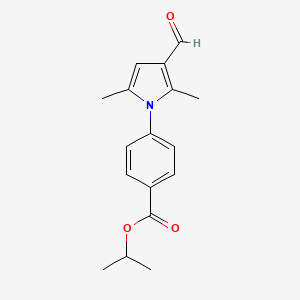

![Acetamide,N-[4-(cyanomethyl)-thiazol-2-YL]-](/img/structure/B13788583.png)
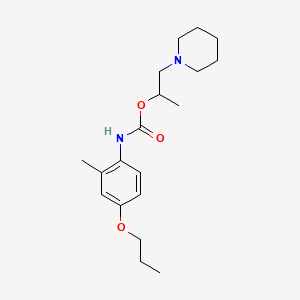
![Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride](/img/structure/B13788595.png)
